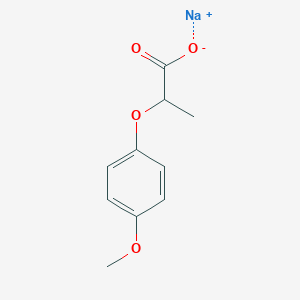

2-(4-メトキシフェノキシ)プロパン酸ナトリウム

概要

説明

Sodium 2-(4-methoxyphenoxy)propanoate is the sodium salt form of 2-(4-methoxyphenoxy)propanoic acid, a natural carboxylic acid found in roasted coffee beans . It is known for its ability to mask sweet flavors, making it a valuable additive in the food industry . Sodium 2-(4-methoxyphenoxy)propanoate is commonly used in products like jellies and jams to suppress the sweetness of sugar, allowing the fruit flavors to be more pronounced .

科学的研究の応用

Sodium 2-(4-methoxyphenoxy)propanoate has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic routes.

Biology: Employed in taste receptor research to understand the mechanisms of sweet taste inhibition.

Medicine: Investigated for its potential role in modulating taste perception in patients with taste disorders.

生化学分析

Biochemical Properties

Sodium 2-(4-methoxyphenoxy)propanoate plays a crucial role in biochemical reactions, particularly in its interaction with taste receptors. It is a potent inhibitor of the sweetness of sucrose and other sweeteners . The compound interacts with various biomolecules, including taste receptors on the tongue, where it acts as a competitive inhibitor. This interaction prevents sweet molecules from binding to their receptors, thereby reducing the perception of sweetness . Additionally, Sodium 2-(4-methoxyphenoxy)propanoate has been found to interact with other proteins and enzymes involved in taste perception, further modulating the sensory experience.

Cellular Effects

The effects of Sodium 2-(4-methoxyphenoxy)propanoate on cellular processes are profound. In taste receptor cells, the compound inhibits the activation of sweet taste receptors, leading to a decreased response to sweet stimuli This inhibition affects cell signaling pathways associated with taste perception, altering the overall sensory experience

Molecular Mechanism

At the molecular level, Sodium 2-(4-methoxyphenoxy)propanoate exerts its effects through competitive inhibition. The compound binds to the sweet taste receptors, blocking the binding sites for sweet molecules . This competitive inhibition prevents the activation of the receptors, thereby reducing the perception of sweetness. The molecular structure of Sodium 2-(4-methoxyphenoxy)propanoate allows it to fit into the receptor binding sites, effectively outcompeting sweet molecules and inhibiting their effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium 2-(4-methoxyphenoxy)propanoate have been observed to change over time. The compound is relatively stable under standard conditions, maintaining its inhibitory effects on sweetness perception Prolonged exposure to certain environmental factors, such as high temperatures or extreme pH levels, may lead to its degradation

Dosage Effects in Animal Models

Studies on animal models have demonstrated that the effects of Sodium 2-(4-methoxyphenoxy)propanoate vary with dosage. At low doses, the compound effectively inhibits sweetness perception without causing adverse effects . At higher doses, some toxic effects have been observed, including gastrointestinal discomfort and changes in metabolic processes. These findings highlight the importance of careful dosage regulation when using Sodium 2-(4-methoxyphenoxy)propanoate in experimental settings.

Metabolic Pathways

Sodium 2-(4-methoxyphenoxy)propanoate is involved in several metabolic pathways, primarily related to its role as a taste modulator. The compound interacts with enzymes and cofactors involved in taste perception, altering metabolic flux and metabolite levels . Its inhibitory effects on sweetness perception are mediated through its interaction with specific taste receptors, which are part of complex metabolic pathways that regulate sensory experiences.

Transport and Distribution

Within cells and tissues, Sodium 2-(4-methoxyphenoxy)propanoate is transported and distributed through various mechanisms. The compound is soluble in water and propylene glycol, allowing it to be easily absorbed and distributed in aqueous environments . It interacts with transporters and binding proteins that facilitate its movement across cell membranes, ensuring its effective localization and accumulation in target tissues.

Subcellular Localization

The subcellular localization of Sodium 2-(4-methoxyphenoxy)propanoate is critical to its activity and function. The compound is primarily localized in the taste receptor cells on the tongue, where it exerts its inhibitory effects on sweetness perception . Post-translational modifications and targeting signals direct Sodium 2-(4-methoxyphenoxy)propanoate to specific compartments within these cells, ensuring its precise localization and optimal function.

準備方法

Synthetic Routes and Reaction Conditions

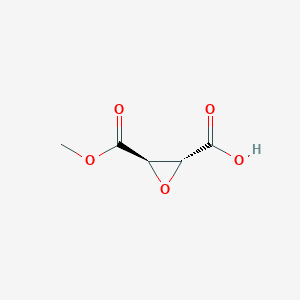

Sodium 2-(4-methoxyphenoxy)propanoate can be synthesized through the reaction of 4-methoxyphenol with 2-bromopropanoic acid in the presence of a base such as sodium hydroxide . The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 2-(4-methoxyphenoxy)propanoic acid, which is then neutralized with sodium hydroxide to yield lactisole .

Industrial Production Methods

Industrial production of lactisole involves similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield . The final product is purified through crystallization and filtration techniques to obtain a high-purity lactisole suitable for food applications .

化学反応の分析

Types of Reactions

Sodium 2-(4-methoxyphenoxy)propanoate primarily undergoes substitution reactions due to the presence of the methoxy and phenoxy groups . It can also participate in esterification reactions to form esters with various alcohols .

Common Reagents and Conditions

Common reagents used in the reactions involving lactisole include bases like sodium hydroxide and potassium carbonate, as well as acids like hydrochloric acid for neutralization . The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to 80°C .

Major Products Formed

The major products formed from the reactions of lactisole include esters and substituted phenoxypropanoic acids . These products are often used in further chemical synthesis and research applications .

作用機序

Sodium 2-(4-methoxyphenoxy)propanoate exerts its effects by interacting with the transmembrane domain of the T1R3 subunit of the human sweet taste receptor . This interaction inhibits the receptor’s ability to respond to sweet compounds, effectively reducing the perception of sweetness . The carboxyl group of lactisole plays a crucial role in stabilizing the interaction with the receptor, leading to its inhibitory effects .

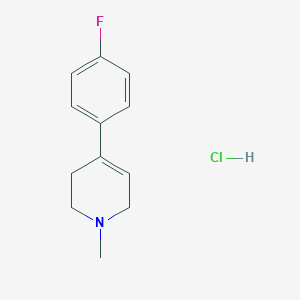

類似化合物との比較

Similar Compounds

Gymnemic Acid: Another sweetness inhibitor that is more effective than lactisole in suppressing the sweetness of certain artificial sweeteners.

2,4-Dichlorophenoxypropanoic Acid (2,4-DP): Shares a similar molecular skeleton with lactisole and has been shown to be more potent in inhibiting the sweet taste receptor.

Uniqueness of Sodium 2-(4-methoxyphenoxy)propanoate

Sodium 2-(4-methoxyphenoxy)propanoate is unique in its ability to selectively inhibit the human sweet taste receptor without affecting the perception of other tastes like bitterness, sourness, and saltiness . This selective inhibition makes it a valuable tool in both scientific research and the food industry .

特性

CAS番号 |

150436-68-3 |

|---|---|

分子式 |

C10H12NaO4 |

分子量 |

219.19 g/mol |

IUPAC名 |

sodium;2-(4-methoxyphenoxy)propanoate |

InChI |

InChI=1S/C10H12O4.Na/c1-7(10(11)12)14-9-5-3-8(13-2)4-6-9;/h3-7H,1-2H3,(H,11,12); |

InChIキー |

SJQKPPSYZSRKEP-UHFFFAOYSA-N |

SMILES |

CC(C(=O)[O-])OC1=CC=C(C=C1)OC.[Na+] |

異性体SMILES |

CC(C(=O)[O-])OC1=CC=C(C=C1)OC.[Na+] |

正規SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC.[Na] |

外観 |

Assay:≥98%A crystalline solid |

melting_point |

Mp 190 ° |

Key on ui other cas no. |

150436-68-3 |

物理的記述 |

White to pale cream, crystalline solid |

ピクトグラム |

Irritant |

溶解性 |

Soluble in water and propylene glycol, slightly soluble in fat Miscible at room temperature (in ethanol) |

同義語 |

lactisole |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-but-2-enedioic acid;4-[2-[(dimethylamino)methyl]phenyl]sulfanylbenzene-1,2-diol](/img/structure/B142041.png)

![2-(6-Methacryloyloxyhexyl)thioxantheno[2,1,9-dej]isoquinoline-1,3-dione Monomer](/img/structure/B142077.png)